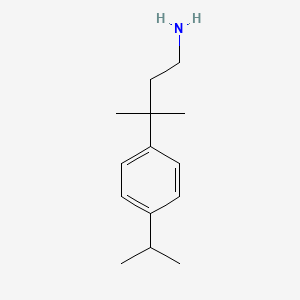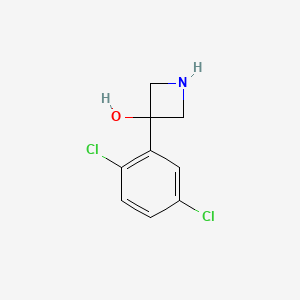
3-(2,5-Dichlorophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol It is characterized by the presence of a 2,5-dichlorophenyl group attached to an azetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the azetidin-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorophenyl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)azetidin-3-ol
- 3-(3,4-Dichlorophenyl)azetidin-3-ol
- 3-(2,5-Dichlorophenyl)azetidin-2-one
Uniqueness
3-(2,5-Dichlorophenyl)azetidin-3-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9Cl2NO |
|---|---|
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)7(3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
Clave InChI |
PVQICNYTRNPQBN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=C(C=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


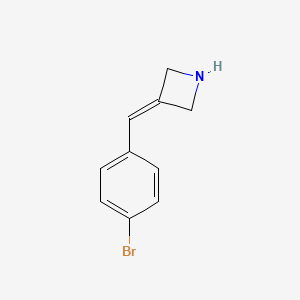
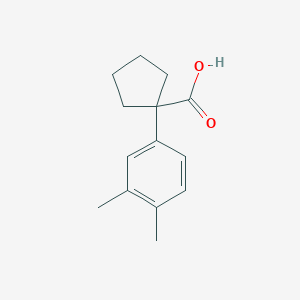
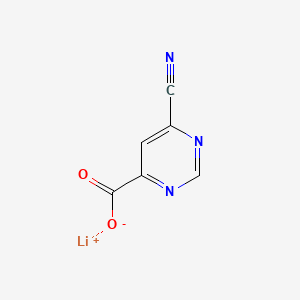

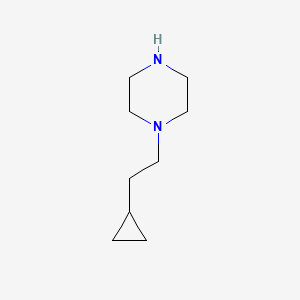

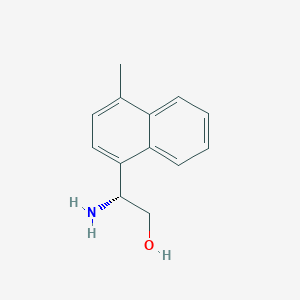
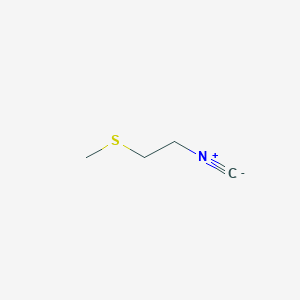
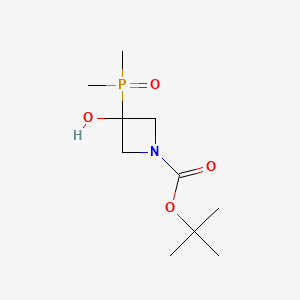
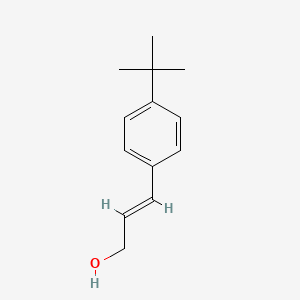
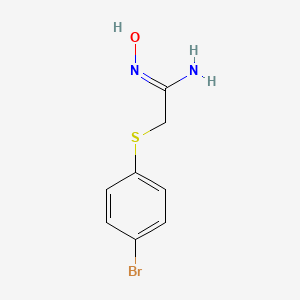
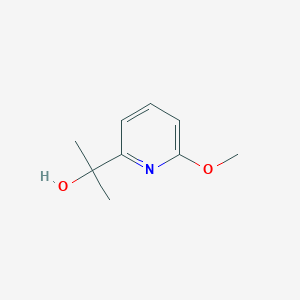
![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
